molecular formula C21H16N4O3 B3601738 benzyl 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzoate

benzyl 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzoate

Cat. No.: B3601738
M. Wt: 372.4 g/mol
InChI Key: MKSJULFFHXPIPK-UHFFFAOYSA-N
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Description

Benzyl 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzoate is a complex organic compound. It contains a benzyl group, a phenyl group, and a tetrazolyl group . The tetrazole ring system has attracted much attention in medicinal chemistry .


Synthesis Analysis

The synthesis of tetrazole derivatives is a topic of significant interest in the field of organic chemistry . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving several functional groups . The tetrazole ring is a five-membered aza compound with 6π electrons, and 5-substituted tetrazole reactivity is similar to aromatic compounds .


Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks . They involve exothermic reactions with reducing agents .

Mechanism of Action

The tetrazole subunit is an important structural feature which has been used as a metabolically stable isosteric replacement for the carboxylic acid moiety . Several biologically relevant substances incorporating a tetrazole moiety have been developed .

Safety and Hazards

Tetrazoles are known to burst vigorously on exposure to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

Future Directions

The tetrazole ring system has attracted much attention in medicinal chemistry . In the past decade, due to their extraordinary stability under metabolic conditions, many tetrazole derivatives showed enhanced biological activities when used as antiviral, antibacterial, and antifungal agents . Therefore, the future research directions may focus on exploring the potential applications of benzyl 4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzoate in medicinal chemistry and pharmaceutical applications.

Properties

IUPAC Name

benzyl 4-(1-phenyltetrazol-5-yl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O3/c26-20(27-15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)28-21-22-23-24-25(21)18-9-5-2-6-10-18/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKSJULFFHXPIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)OC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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